
CHIR-090
Overview
Description
CHIR-090 is a potent N-aroyl-L-threonine hydroxamate inhibitor targeting LpxC, a zinc-dependent deacetylase essential for lipid A biosynthesis in Gram-negative bacteria . Lipid A forms the hydrophobic anchor of lipopolysaccharide (LPS), a critical component of the outer membrane. By inhibiting LpxC, this compound disrupts LPS production, leading to bacterial cell death . It exhibits slow, tight-binding kinetics with Escherichia coli LpxC, characterized by a two-step inhibition mechanism: an initial reversible interaction (Ki = 4.0–5.0 nM) followed by isomerization into a stable complex (Ki* = 0.5 nM) . This compound demonstrates broad-spectrum activity against pathogens like Pseudomonas aeruginosa, Neisseria meningitidis, and Helicobacter pylori, with minimal inhibitory concentrations (MICs) comparable to ciprofloxacin and tobramycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHIR-090 involves the formal condensation of the carboxy group of 4-({4-[(morpholin-4-yl)methyl]phenyl}ethynyl)benzoic acid with the amino group of N-hydroxy-L-threoninamide . The reaction conditions typically include the use of coupling reagents and solvents that facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely involves standard organic synthesis techniques, including purification steps such as crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CHIR-090 primarily undergoes reactions typical of compounds containing hydroxamic acid and alkyne functional groups. These include:
Oxidation: The hydroxamic acid group can be oxidized under certain conditions.
Substitution: The alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Copper(I) catalysts and azide-containing compounds for CuAAC reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, CuAAC reactions yield triazole derivatives .
Scientific Research Applications
Efficacy Against Gram-Negative Bacteria
CHIR-090 has demonstrated significant antimicrobial activity against a variety of Gram-negative bacteria. It acts as a slow, tight-binding inhibitor of LpxC, leading to time-dependent inhibition of bacterial growth. Studies have shown that this compound effectively inhibits the growth of:
- Pseudomonas aeruginosa
- Escherichia coli
- Burkholderia cepacia complex
In particular, it has been noted for its activity against strains of Burkholderia multivorans, B. vietnamiensis, and B. dolosa, with minimum inhibitory concentrations (MICs) varying significantly among different strains .
Comparative Efficacy
In comparative studies, this compound has been positioned against other LpxC inhibitors. For example, in tests involving clinical isolates, it was found that newer compounds like LPC-058 exhibited superior antibacterial activity compared to this compound. The MIC values for this compound were reported as follows:
Pathogen | MIC (µg/ml) |
---|---|
Pseudomonas aeruginosa | 2 |
Escherichia coli | 0.5 |
Burkholderia multivorans | 0.1 - >100 |
This variability indicates that while this compound is effective, its potency can be outmatched by newer derivatives .
Mechanisms of Resistance
Research has identified several mechanisms through which bacteria can develop resistance to this compound. Mutations in the lpxC gene and overexpression of efflux pumps such as MexAB-OprM and MexCD-OprJ have been observed in resistant strains of Pseudomonas aeruginosa. These mutations lead to reduced susceptibility to this compound, highlighting the need for ongoing surveillance and combination therapies to mitigate resistance development .
Case Studies
- Resistance Development in Clinical Isolates : A study involving clinical isolates of Pseudomonas aeruginosa showed that mutants selected for resistance to this compound had alterations in regulatory genes associated with efflux pump expression. These findings underscore the importance of understanding genetic factors contributing to resistance .
- Combination Therapy : The efficacy of this compound can potentially be enhanced through combination with conventional antibiotics. Studies suggest that pairing LpxC inhibitors with other antimicrobial agents may improve treatment outcomes against resistant strains .
Mechanism of Action
CHIR-090 exerts its effects by inhibiting the enzyme LpxC, which is essential for the deacetylation of UDP-3-O-acyl-N-acetylglucosamine, a key step in lipid A biosynthesis . By binding tightly to LpxC, this compound prevents the formation of lipid A, thereby compromising the integrity of the bacterial outer membrane and leading to bacterial cell death .
Comparison with Similar Compounds
Key Structural and Functional Differences
Mechanistic Insights
Time-Dependent Inhibition : this compound’s rigid structure induces conformational changes in LpxC’s hydrophobic passage (Insert II region), enabling irreversible binding . Mutations in Insert II (e.g., Q202W/G210S in E. coli) abolish this time-dependence, reducing efficacy . In contrast, LPC-011 retains activity against such mutants due to its flexible diacetylene scaffold .
Resistance Avoidance: this compound’s high specificity for conserved catalytic residues (e.g., H253, D230) minimizes spontaneous resistance . However, Rhizobium leguminosarum LpxC exhibits 680-fold lower sensitivity (Ki = 340 nM) due to steric clashes with this compound’s distal phenyl ring . Newer analogs like LPC-009 mitigate this by shortening the scaffold .
Spectrum of Activity : While this compound is ineffective against Bacteroides vulgatus (due to LpxC structural divergence), it suppresses fast-growing pathogens like E. coli and Klebsiella pneumoniae at 40–200 μg/mL . LPC-011 extends coverage to Burkholderia and Acinetobacter spp., with MICs ≤0.03 μg/mL .
Biological Activity
CHIR-090 is a potent antibiotic compound that acts primarily as an inhibitor of the enzyme LpxC, which is crucial in the biosynthesis of lipid A in Gram-negative bacteria. This article delves into the biological activity of this compound, its mechanisms of action, resistance profiles, and comparative efficacy against various pathogens.
This compound functions as a tight-binding inhibitor of LpxC, demonstrating a Ki value of approximately 4.0 nM and an additional Ki* value of 0.5 nM . Its mechanism involves the inhibition of the deacetylation of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine, a critical step in lipid A biosynthesis . This action disrupts the integrity of the bacterial outer membrane, leading to cell lysis and death.
Efficacy Against Pathogens
The compound has shown significant antibacterial activity against various Gram-negative pathogens, including:
- Escherichia coli
- Pseudomonas aeruginosa
- Neisseria meningitidis
- Helicobacter pylori
In disk diffusion assays, this compound exhibited effectiveness comparable to ciprofloxacin against E. coli and P. aeruginosa . The Minimum Inhibitory Concentration (MIC) for E. coli was determined to be around 0.25 μg/mL , while for P. aeruginosa, it was found to be approximately 4 μg/mL .
Resistance Mechanisms
Despite its potency, resistance to this compound can develop through various mechanisms in bacteria such as Pseudomonas aeruginosa. Studies have identified several pathways leading to decreased susceptibility:
- Efflux Pumps : Mutants with alterations in efflux pump genes (e.g., mexAB-oprM, mexCD-oprJ) showed reduced susceptibility to this compound by actively expelling the drug from bacterial cells .
- Target Modification : Mutations in the lpxC gene can lead to structural changes in LpxC that reduce binding affinity for this compound, as seen with the LpxC L18V variant .
- Overexpression of LpxC : Some mutants exhibited increased levels of LpxC due to mutations upstream of the lpxC gene, which can confer resistance by saturating the inhibitor's binding capacity .
Comparative Studies
Research comparing this compound with other LpxC inhibitors has provided insights into its relative efficacy:
Compound | MIC50 (μg/mL) | MIC90 (μg/mL) |
---|---|---|
This compound | 0.5 | 2 |
LPC-058 | 0.06 | 0.12 |
LPC-011 | 0.12 | 0.25 |
From this data, LPC-058 emerged as a more potent alternative compared to this compound, particularly against multi-drug resistant (MDR) strains .
Case Studies and Research Findings
- Inhibition Studies : In vitro studies demonstrated that treatment with this compound led to a significant increase in LpxC levels due to the inhibition of its degradation by FtsH protease, indicating a complex regulatory response upon antibiotic exposure .
- Resistance Development : A study involving serial passages on this compound revealed that resistance could develop rapidly in Pseudomonas aeruginosa, emphasizing the need for understanding resistance mechanisms early in drug development .
- Clinical Relevance : The broad-spectrum activity against various Gram-negative pathogens positions this compound as a promising candidate for further development into novel antibiotics targeting lipid A biosynthesis pathways .
Q & A
Basic Research Questions
Q. What is the primary mechanism of CHIR-090’s antibacterial activity?
this compound inhibits the zinc-dependent deacetylase LpxC, which catalyzes the committed step of lipid A biosynthesis in Gram-negative bacteria. The inhibitor binds competitively to LpxC via a hydroxamate group that coordinates the catalytic zinc ion. Hydrophobic interactions between this compound’s biphenyl acetylene moiety and LpxC’s conserved hydrophobic substrate-binding passage further stabilize binding . This dual interaction disrupts lipid A synthesis, leading to cell death due to impaired outer membrane integrity.
Q. Why is LpxC a promising target for novel antibiotics?
LpxC is essential for lipid A synthesis, a cornerstone of Gram-negative bacterial viability. Its active site is highly conserved across pathogens (e.g., E. coli, P. aeruginosa, H. pylori), making it a broad-spectrum target. Unlike conventional antibiotics, this compound’s unique time-dependent inhibition mechanism reduces the likelihood of rapid resistance development .
Q. How is this compound’s potency quantified in experimental settings?
Potency is measured using:
- Inhibition constants (Ki): this compound binds E. coli LpxC with Ki = 4.0–5.0 nM and A. aeolicus LpxC with Ki = 1.0–1.7 nM .
- Minimum inhibitory concentration (MIC): For E. coli, MIC = 0.25 µg/mL; for P. aeruginosa, MIC = 40 µg/mL .
- Time-dependent kinetics: Slow isomerization (t1/2 ≈ 56 sec) enhances binding affinity, reducing dissociation .
Advanced Research Questions
Q. How does this compound’s structural rigidity enable time-dependent inhibition?
The rigid biphenyl acetylene moiety minimizes conformational entropy loss upon binding, allowing rapid formation of an initial encounter complex (EI). A slower structural reorganization of LpxC’s Insert II domain around this compound then stabilizes the final tight-binding complex (EI*). Mutations in Insert II (e.g., Q202W/G210S) disrupt this step, abolishing time dependence without affecting initial binding .
Q. What experimental approaches validate LpxC as this compound’s primary target?
- Gene replacement: Replacing E. coli LpxC with R. leguminosarum LpxC (Ki = 340 nM) increases this compound resistance (MIC = 100 µg/mL vs. 0.25 µg/mL for wild-type) .
- Proteomic analysis: this compound stabilizes LpxC by blocking FtsH protease-mediated degradation, confirmed via Western blotting under chloramphenicol-treated conditions .
- Resistance profiling: No single-point mutations in LpxC’s catalytic domain confer resistance, underscoring target specificity .
Q. Why do some Gram-negative bacteria exhibit intrinsic resistance to this compound?
Structural variations in LpxC’s substrate-binding passage reduce this compound affinity. For example:
- R. leguminosarum LpxC has a 600-fold lower affinity (Ki = 340 nM) due to steric clashes with this compound’s distal phenyl group .
- B. vulgatus is unaffected even at 800 µg/mL this compound, likely due to divergent LpxC sequences .
Q. How can this compound’s structural insights guide inhibitor optimization?
- UDP-binding pocket modification: this compound’s threonyl group is adjacent to this conserved pocket. Adding hydrogen-bonding groups here could enhance cross-species potency .
- Solubility improvement: Diacetylene-based analogs (e.g., LPC-009) with reduced hydrophobic bulk show 2–4× higher activity against P. aeruginosa and improved solubility .
Q. What methodological challenges arise in studying this compound’s cellular effects?
- Transient lipid A depletion: this compound’s bacteriostatic effect complicates real-time lipid A quantification. Pulse-chase experiments with radiolabeled precursors are recommended .
- Stress response confounding: this compound activates the Rcs envelope stress pathway independent of cell wall damage, necessitating proteomic controls (e.g., RNA-seq, Western blotting for RcsB) .
Q. Data Contradictions and Resolution
Q. Why do resistance mutations localize outside this compound’s binding site?
Deep mutational scanning revealed that resistance mutations in lpxC (e.g., N-terminal domain) may perturb regulatory interactions rather than direct inhibitor binding. For example, fabZ mutations in fatty acid biosynthesis pathways indirectly compensate for lipid A depletion .
3.2 Discrepancies in MIC values across bacterial species
MICs vary due to:
- Efflux pumps: P. aeruginosa MexAB-OprM efflux reduces intracellular this compound accumulation .
- Membrane permeability: Burkholderia cepacia complex strains show MICs ranging from 0.1 to >100 µg/mL, correlating with outer membrane lipid composition .
Q. Key Experimental Considerations
Optimizing this compound concentration in bacterial cultures
- For fecal microbiota studies, use 80–800 µg/mL to suppress fast-growing Gram-negative bacteria (e.g., E. coli, K. pneumoniae) without affecting anaerobes .
- In proteomic assays, 0.02 µg/mL activates stress pathways without lysing cells .
Validating time-dependent inhibition kinetics
- Use stopped-flow assays to measure kon/koff rates.
- Compare wild-type and Insert II mutants (e.g., Q202W/G210S) to isolate reorganization kinetics .
Q. Future Research Directions
Properties
IUPAC Name |
N-[(2S,3R)-3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-17(28)22(24(30)26-31)25-23(29)21-10-8-19(9-11-21)3-2-18-4-6-20(7-5-18)16-27-12-14-32-15-13-27/h4-11,17,22,28,31H,12-16H2,1H3,(H,25,29)(H,26,30)/t17-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYBTYFKOHPWQT-VGSWGCGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468361 | |
Record name | CHIR-090 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728865-23-4 | |
Record name | CHIR-090 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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